molecular formula C23H25NO7 B12203186 8-methoxy-6-oxo-6H-benzo[c]chromen-3-yl 2-[(tert-butoxycarbonyl)amino]butanoate

8-methoxy-6-oxo-6H-benzo[c]chromen-3-yl 2-[(tert-butoxycarbonyl)amino]butanoate

Cat. No.: B12203186
M. Wt: 427.4 g/mol
InChI Key: XHTZXTLSBTZFAT-UHFFFAOYSA-N
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Description

8-methoxy-6-oxo-6H-benzo[c]chromen-3-yl 2-[(tert-butoxycarbonyl)amino]butanoate is a complex organic compound with potential applications in various fields of scientific research. This compound features a benzo[c]chromene core, which is known for its diverse biological activities and chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-methoxy-6-oxo-6H-benzo[c]chromen-3-yl 2-[(tert-butoxycarbonyl)amino]butanoate typically involves multiple steps, starting from readily available precursors. One common approach is the condensation of 8-methoxy-6-oxo-6H-benzo[c]chromene with 2-[(tert-butoxycarbonyl)amino]butanoic acid under specific reaction conditions. The reaction is often carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the ester bond .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

8-methoxy-6-oxo-6H-benzo[c]chromen-3-yl 2-[(tert-butoxycarbonyl)amino]butanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include hydroxylated derivatives, reduced alcohols, and substituted benzo[c]chromene derivatives .

Scientific Research Applications

8-methoxy-6-oxo-6H-benzo[c]chromen-3-yl 2-[(tert-butoxycarbonyl)amino]butanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-methoxy-6-oxo-6H-benzo[c]chromen-3-yl 2-[(tert-butoxycarbonyl)amino]butanoate involves its interaction with molecular targets such as enzymes or receptors. The benzo[c]chromene core can bind to active sites of enzymes, inhibiting their activity. Additionally, the compound may interact with cellular pathways, modulating signal transduction and gene expression .

Comparison with Similar Compounds

Similar Compounds

    8-methoxy-6-oxo-6H-benzo[c]chromen-3-yl acetate: Similar structure but with an acetate group instead of the butanoate group.

    4-{[(8-methoxy-6-oxo-6H-benzo[c]chromen-3-yl)oxy]methyl}benzoic acid: Contains a benzoic acid moiety instead of the butanoate group.

    ISOPROPYL ((6-oxo-6H-benzo[c]chromen-3-yl)oxy)acetate: Features an isopropyl group and an acetate group.

Uniqueness

8-methoxy-6-oxo-6H-benzo[c]chromen-3-yl 2-[(tert-butoxycarbonyl)amino]butanoate is unique due to the presence of the tert-butoxycarbonyl (Boc) protecting group, which can be selectively removed under mild acidic conditions. This allows for further functionalization and modification of the compound, making it a versatile intermediate in organic synthesis .

Properties

Molecular Formula

C23H25NO7

Molecular Weight

427.4 g/mol

IUPAC Name

(8-methoxy-6-oxobenzo[c]chromen-3-yl) 2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate

InChI

InChI=1S/C23H25NO7/c1-6-18(24-22(27)31-23(2,3)4)21(26)29-14-8-10-16-15-9-7-13(28-5)11-17(15)20(25)30-19(16)12-14/h7-12,18H,6H2,1-5H3,(H,24,27)

InChI Key

XHTZXTLSBTZFAT-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)OC1=CC2=C(C=C1)C3=C(C=C(C=C3)OC)C(=O)O2)NC(=O)OC(C)(C)C

Origin of Product

United States

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